molecular formula C19H23ClN2O2 B5547385 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide

Cat. No. B5547385
M. Wt: 346.8 g/mol
InChI Key: SUNODXREKFOAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of similar compounds involves the use of primary compounds like 3-fluoro-4-cyanophenol and subsequent reactions for the formation of novel compounds, as shown in the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).

Molecular Structure Analysis

  • The molecular structure of related compounds such as N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide has been studied using X-ray crystallography, revealing intricate details such as intramolecular hydrogen bonds (T. Latif et al., 1999).

Chemical Reactions and Properties

  • Chemical reactions and properties of similar acetamides have been explored, demonstrating the formation of different products under various conditions. For instance, the study of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide shows the effect of reaction temperature, time, and mole ratio on yield (Gao Yonghong, 2009).

Physical Properties Analysis

  • Investigations into the physical properties of related compounds include studies on their crystal structures and hydrogen bonding patterns. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was analyzed for its non-planar discrete molecular structure and intermolecular hydrogen bonds (Rohan A. Davis & P. Healy, 2010).

Chemical Properties Analysis

  • The chemical properties of similar compounds are often elucidated through spectroscopic methods. The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, for instance, involved IR and MS spectroscopy to analyze the products and assign characteristic peaks (Z. Zhong-cheng & Shu Wan-yin, 2002).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has shown their carcinogenic potential in animal models, with metabolism involving complex pathways leading to DNA-reactive products. These studies highlight the importance of understanding the metabolic activation pathways of similar compounds for assessing their carcinogenic risks (Coleman et al., 2000).

Anticancer, Anti-inflammatory, and Analgesic Activities

Synthesized derivatives of substituted phenoxy acetamide compounds have demonstrated potential anticancer, anti-inflammatory, and analgesic activities, suggesting that structurally similar compounds could serve as promising leads for the development of new therapeutic agents (Rani et al., 2014).

Green Approach for Drug Design

The development of analgesic and antipyretic compounds through environmentally friendly synthesis routes, employing derivatives similar in structure to the compound of interest, underscores the potential for green chemistry in drug design and discovery (Reddy et al., 2014).

Chemoselective Acetylation

Studies on the chemoselective acetylation of aminophenol compounds to produce intermediates for antimalarial drugs indicate the chemical versatility and application of similar compounds in synthesizing medically relevant products (Magadum & Yadav, 2018).

Synthesis and Anticancer Activity of Schiff Bases

Research on the synthesis and characterization of Schiff bases from compounds containing diethylamino phenol groups has demonstrated their potential as anticancer agents, providing a foundation for the development of novel drugs (Uddin et al., 2019).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-4-22(5-2)17-9-7-16(8-10-17)21-19(23)13-24-18-11-6-15(20)12-14(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNODXREKFOAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.